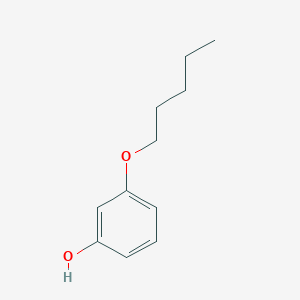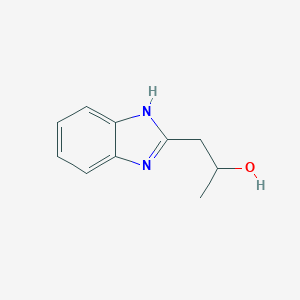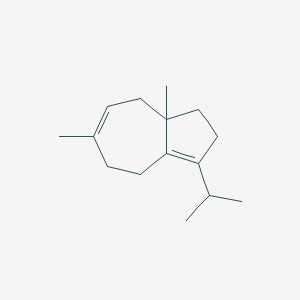
3-(Phenylsulfonyl)thiophene
Vue d'ensemble
Description
3-(Phenylsulfonyl)thiophene is a laboratory chemical . It does not have any known synonyms . Its CAS number is 16718-05-1 .
Molecular Structure Analysis
Thiophenes are a class of heterocyclic aromatic compounds based on a five-membered ring containing one sulfur and four carbon atoms . They are generally composed of one to five thiophene rings that are coupled together through their α-carbons, and carry alkyl chains on their free ortho-positions .Chemical Reactions Analysis
Thiophenes occur as important building blocks in natural products, pharmaceutical active compounds, and in materials for electronic and opto-electronic devices . They have peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) .Applications De Recherche Scientifique
Role in Medicinal Chemistry
Thiophene-based analogs, including 3-(Phenylsulfonyl)thiophene, have been a subject of interest for a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . This makes 3-(Phenylsulfonyl)thiophene a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Applications
Thiophene derivatives, including 3-(Phenylsulfonyl)thiophene, have shown anticancer properties . For instance, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
Anti-Atherosclerotic Agents
3-(Phenylsulfonyl)thiophene can be used in the synthesis of anti-atherosclerotic agents . This opens up new possibilities for the treatment of atherosclerosis, a disease where plaque builds up inside the arteries.
Role in Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 3-(Phenylsulfonyl)thiophene could be used in the development of new materials with improved resistance to corrosion.
Organic Semiconductors
Thiophene-mediated molecules, including 3-(Phenylsulfonyl)thiophene, have a prominent role in the advancement of organic semiconductors . This makes them crucial in the development of electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 3-(Phenylsulfonyl)thiophene could be used in the production of new OLEDs with improved performance.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) . This indicates that 3-(Phenylsulfonyl)thiophene could be used in the creation of new OFETs with enhanced properties.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that thiophene derivatives are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific context .
Mode of Action
It’s worth noting that thiophene derivatives are often involved in suzuki–miyaura coupling reactions . In these reactions, the thiophene compound participates in a transition metal-catalyzed carbon–carbon bond-forming process. The reaction involves an oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that thiophene derivatives can participate in various chemical reactions, including the suzuki–miyaura coupling . This reaction can lead to the formation of new carbon-carbon bonds, which could potentially affect various biochemical pathways.
Result of Action
As a thiophene derivative, it’s likely that its actions would result in the formation of new carbon-carbon bonds through reactions like the suzuki–miyaura coupling . This could potentially lead to the synthesis of various organic compounds.
Action Environment
The action of 3-(Phenylsulfonyl)thiophene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which thiophene derivatives often participate, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed in a variety of environmental conditions.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c11-14(12,10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGLKPFTYFIQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333959 | |
| Record name | 3-(Phenylsulfonyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16718-05-1 | |
| Record name | 3-(Phenylsulfonyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16718-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




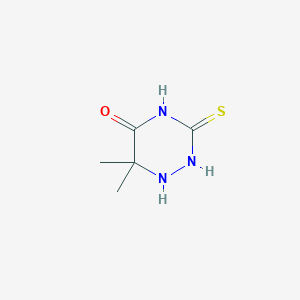




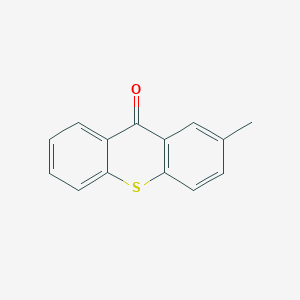

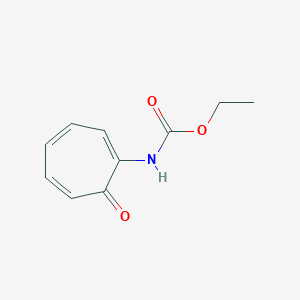
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
